molecular formula C15H11ClN2OS2 B2911149 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-93-1

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2911149
CAS RN: 896354-93-1
M. Wt: 334.84
InChI Key: HXNIUIVJBQQAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a benzo[d]thiazol-2-yl group, such as N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE , are often used in chemical research. They can be part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Isoxazole derivatives of similar compounds have shown anti-cancer activity against various cancer cell lines . This suggests that “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” might also have potential biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted. For example, 2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE has a melting point of 218 °C, a density of 1.605±0.06 g/cm3, and a pKa of 8.06±0.70 .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . The compound’s effectiveness against these cell lines suggests that it may interact with targets that play crucial roles in cell proliferation and survival.

Mode of Action

Related compounds have been found to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways . This suggests that N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Result of Action

Related compounds have been found to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound might have similar effects.

Safety and Hazards

Safety and hazards of similar compounds can vary. For instance, 2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE is classified as an irritant .

Future Directions

The future directions for research on similar compounds often involve further biological testing in in vivo models . This could potentially be applicable to “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” as well.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNIUIVJBQQAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.